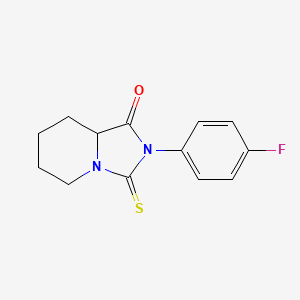![molecular formula C16H18N2O3 B14618141 4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide CAS No. 60142-66-7](/img/structure/B14618141.png)
4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features both amino and hydroxy functional groups, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxyphenylacetone with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction of the amino group may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions, protein binding, and cellular assays.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide: This compound shares a similar structure but lacks the amino and hydroxy groups on the aromatic ring.
4-Hydroxyphenylacetone: A related compound that serves as a precursor in the synthesis of more complex molecules.
Uniqueness
4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both amino and hydroxy groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
60142-66-7 |
|---|---|
Molekularformel |
C16H18N2O3 |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
4-amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide |
InChI |
InChI=1S/C16H18N2O3/c17-13-5-3-12(4-6-13)16(21)18-14(10-19)9-11-1-7-15(20)8-2-11/h1-8,14,19-20H,9-10,17H2,(H,18,21) |
InChI-Schlüssel |
PLUVIWICPHJSJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(CO)NC(=O)C2=CC=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



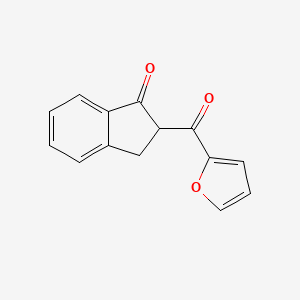
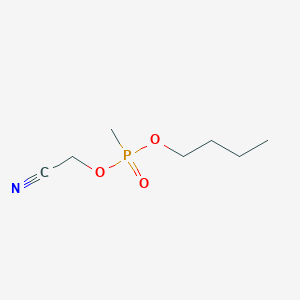
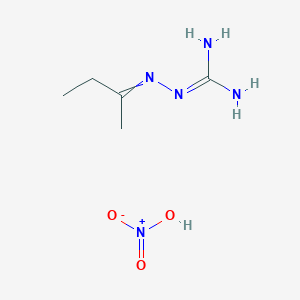

![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
![9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14618112.png)
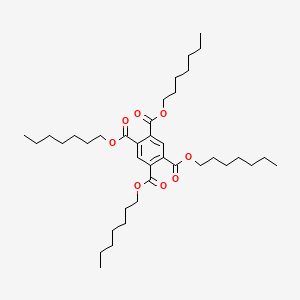

![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
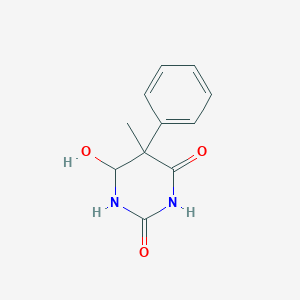
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
